Glycylhistamine
CAS No.: 69449-18-9
Cat. No.: VC1622248
Molecular Formula: C7H14Cl2N4O
Molecular Weight: 241.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69449-18-9 |
|---|---|
| Molecular Formula | C7H14Cl2N4O |
| Molecular Weight | 241.12 g/mol |
| IUPAC Name | 2-amino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N4O.2ClH/c8-3-7(12)10-2-1-6-4-9-5-11-6;;/h4-5H,1-3,8H2,(H,9,11)(H,10,12);2*1H |
| Standard InChI Key | ZMGBVGSXYKACOZ-UHFFFAOYSA-N |
| SMILES | C1=C(NC=N1)CCNC(=O)CN.Cl.Cl |
| Canonical SMILES | C1=C(NC=N1)CCNC(=O)CN.Cl.Cl |
Introduction
Chemical Structure and Identification
Glycylhistamine represents a unique molecular entity that combines structural elements of both glycine and histamine. While glycylhistidine contains histidine with its carboxyl group, glycylhistamine incorporates histamine which lacks this carboxyl functionality, resulting in distinct chemical behavior .
The molecular structure of glycylhistamine would feature:
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A glycine component (H₂N-CH₂-CO-)
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An amide bond connecting to histamine
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The characteristic imidazole ring of histamine
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Presumed molecular formula of C₇H₁₂N₄O
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Estimated molecular weight of approximately 168.20 g/mol
This structure positions glycylhistamine as an intermediate between simple amino acids and more complex peptides, with functional groups that enable various chemical interactions.
Comparative Analysis with Related Compounds
Understanding glycylhistamine requires examination of structurally similar compounds that have been more extensively characterized. The table below presents a comparative analysis:
Glycylhistidine, the most closely related dipeptide, is documented as "a dipeptide formed from incomplete breakdown of protein digestion or protein catabolism" . Unlike glycylhistamine, it contains the full histidine amino acid rather than histamine.
Metal-Binding Properties
The imidazole ring present in glycylhistamine's structure suggests significant metal-binding capabilities, similar to those observed in histidine-containing peptides. Research on related compounds demonstrates coordination with various metal ions:
Metal Ion Coordination
Studies on similar histamine-containing pseudopeptides reveal distinctive metal binding patterns that may parallel those of glycylhistamine :
| Metal Ion | Probable Coordination Sites | Expected Complex Formation |
|---|---|---|
| Cu(II) | Terminal amino group, amide nitrogen, imidazole N³ | Square planar geometry |
| Ni(II) | Terminal amino group, amide nitrogen, imidazole N³ | pH-dependent geometry |
| Co(II) | Terminal amino group, imidazole nitrogen | Macrochelate coordination |
| Zn(II) | Terminal amino group, imidazole nitrogen | Tetrahedral coordination |
Research on related compounds indicates that "in the case of Ni(II) and Cu(II) at physiological pH, the MLH-2 species is predominant with four nitrogen coordination sites" . This suggests glycylhistamine would likely form stable metal complexes, potentially serving as a metal ion chelator in biological systems.
Acid-Base Properties
The acid-base behavior of glycylhistamine would derive from multiple protonation sites, particularly the imidazole ring. Based on studies of histamine and histidine-containing peptides:
Protonation States
The imidazole group typically exhibits a pKₐ value around 6-7, making it particularly responsive to physiological pH fluctuations . This suggests glycylhistamine would demonstrate pH-dependent behavior critical to its biological function.
For both histidine and histamine, "the rate–pH profiles are indicative of hydroxide ion attack on both the protonated and 'neutral' species" . Similar behavior would be expected for glycylhistamine, with its protonation state significantly affecting its chemical reactivity and biological interactions.
Analytical Detection Methods
Several analytical approaches would be suitable for glycylhistamine characterization, based on methods used for related compounds:
Spectrophotometric Analysis
UV-Vis spectrophotometry could detect glycylhistamine, particularly when forming complexes with transition metals. Research on histamine detection demonstrates that "histamine-based complex reaction with Ni(II) and alizarin red S" produces distinctive spectral signatures .
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with mass spectrometry would likely provide sensitive and specific detection of glycylhistamine, similar to methods developed for histamine detection .
Nuclear Magnetic Resonance
¹H-NMR would be particularly valuable for structural confirmation and investigation of metal complexation behavior. Studies on histidine-containing compounds demonstrate that "the macro- and microprotonations have been determined by combined potentiometric and ¹H-NMR methods" , an approach that would be applicable to glycylhistamine.
Synthesis and Preparation
The synthesis of glycylhistamine would likely follow established peptide coupling methodologies, adapted for the reaction between glycine and histamine:
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Protection of the glycine carboxyl group
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Activation of the glycine carboxyl group
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Coupling with histamine
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Deprotection to yield glycylhistamine
This synthetic approach parallels methods used to create similar pseudopeptides mentioned in the literature .
Future Research Directions
Several promising avenues for future glycylhistamine research include:
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Comprehensive synthesis and structural characterization
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Determination of precise metal-binding constants
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Receptor binding studies comparing glycylhistamine with histamine
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Investigation of potential enzymatic synthesis pathways
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Exploration of its presence in biological systems
These research directions would address current knowledge gaps and fully establish glycylhistamine's place in the landscape of histamine derivatives and their biochemical significance.
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